molecular formula C22H18FN3O3S B2664803 5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-67-1

5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2664803
CAS RN: 1021249-67-1
M. Wt: 423.46
InChI Key: PBCOIQOCRSQOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality 5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Mechanisms in Binge Eating

Research has identified the roles of orexin (OX) receptors in modulating behaviors such as feeding and stress, which are implicated in compulsive food consumption. Compounds targeting these receptors, including SB-649868, have demonstrated selective reduction in binge eating of highly palatable food without affecting standard food intake, suggesting a potential therapeutic avenue for eating disorders with a compulsive component (Piccoli et al., 2012).

Metabolism and Disposition in Drug Discovery

19F-nuclear magnetic resonance (NMR) spectroscopy has been utilized to support the development of potent HIV integrase inhibitors, showcasing how the metabolic fate and excretion of compounds like MK-0518 are investigated. This approach aids in the selection of candidates for further development by providing insights into their pharmacokinetic profiles (Monteagudo et al., 2007).

Advanced Materials Development

The synthesis of aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links highlights the application of fluoro-substituted compounds in material science. These polymers exhibit desirable properties like solubility in polar solvents, thermal stability, and the ability to form flexible films, underscoring their potential for various industrial applications (Hsiao & Yu, 1996).

Antimicrobial Applications

Fluoro-substituted benzamides have shown promising antimicrobial activities against a range of bacterial and fungal strains. The presence of a fluorine atom at specific positions significantly enhances the antimicrobial effectiveness of these compounds, suggesting their utility in developing new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-13-4-3-5-19-20(13)24-22(30-19)25-21(28)16-10-17(27)18(11-26(16)2)29-12-14-6-8-15(23)9-7-14/h3-11H,12H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOIQOCRSQOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=O)C(=CN3C)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.